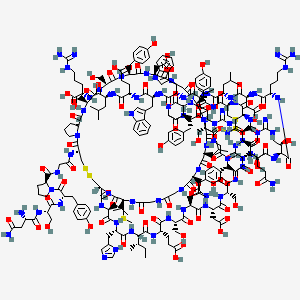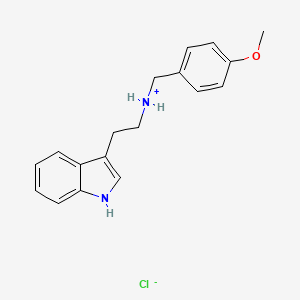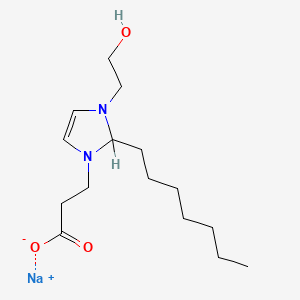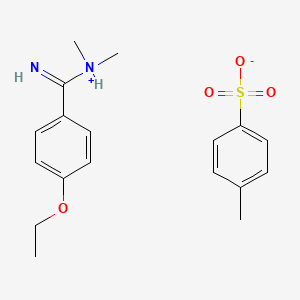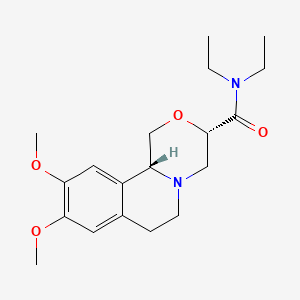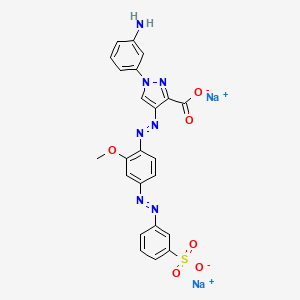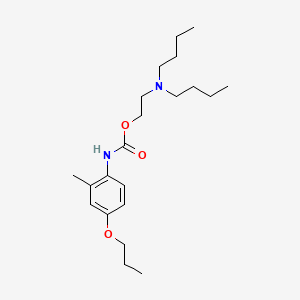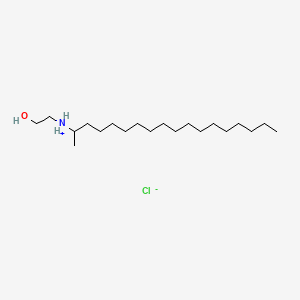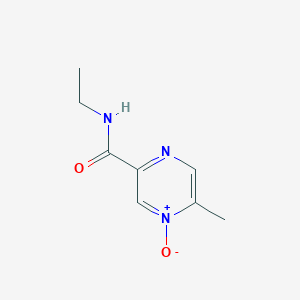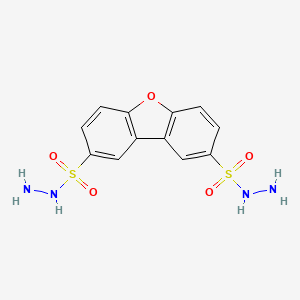
Dibenzofuran-2,8-bis(sulphonohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases to facilitate the sulfonation and subsequent hydrazide formation .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-2,8-bis(sulfonohydrazide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonohydrazide groups to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfonohydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Dibenzofuran-2,8-bis(sulfonohydrazide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzofuran-2,8-bis(sulfonohydrazide) involves its interaction with specific molecular targets and pathways. The sulfonohydrazide groups can form strong interactions with proteins and other biomolecules, potentially affecting their function and activity . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and use in various chemical reactions.
Benzofuran: A related compound with a similar structure but different chemical properties.
Dibenzodioxin: Another related compound with two oxygen atoms in the ring structure.
Uniqueness
Its sulfonohydrazide groups make it particularly interesting for research in oxidation-reduction reactions and biological interactions .
Properties
CAS No. |
56418-85-0 |
|---|---|
Molecular Formula |
C12H12N4O5S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
dibenzofuran-2,8-disulfonohydrazide |
InChI |
InChI=1S/C12H12N4O5S2/c13-15-22(17,18)7-1-3-11-9(5-7)10-6-8(23(19,20)16-14)2-4-12(10)21-11/h1-6,15-16H,13-14H2 |
InChI Key |
UIUWCVSRSKMUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NN)C3=C(O2)C=CC(=C3)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


